1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an imidazo[1,2-a]pyridine ring system, a trifluoromethyl-substituted phenyl group, and an ethyl group attached to the urea moiety. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or imidazo[1,2-a]pyridine rings, depending on the reagents and conditions used.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or tool in studying biological processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds:
1-Ethyl-3-(2-(trifluoromethyl)phenyl)urea: Lacks the imidazo[1,2-a]pyridine ring, which may result in different biological activities.
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea: Lacks the ethyl group, potentially altering its chemical reactivity and biological properties.
Uniqueness: 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the imidazo[1,2-a]pyridine ring, trifluoromethyl group, and ethyl group collectively contribute to its potential as a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c1-2-24(12-13-11-22-16-9-5-6-10-25(13)16)17(26)23-15-8-4-3-7-14(15)18(19,20)21/h3-11H,2,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFZDTXNDMPPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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